Cas no 1858251-81-6 (N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine)

N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine 化学的及び物理的性質
名前と識別子
-
- N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine
- glycine, N-(methylsulfonyl)-N-[3-(methylthio)phenyl]-
- N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine
-
- インチ: 1S/C10H13NO4S2/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
- InChIKey: LKUSPHMWRZZEBP-UHFFFAOYSA-N
- ほほえんだ: S(C)(N(CC(=O)O)C1C=CC=C(C=1)SC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 363
- トポロジー分子極性表面積: 108
N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N137220-1000mg |
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine |
1858251-81-6 | 1g |
$ 480.00 | 2022-06-03 | ||
TRC | N137220-250mg |
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine |
1858251-81-6 | 250mg |
$ 185.00 | 2022-06-03 | ||
A2B Chem LLC | AI41768-5g |
N-(Methylsulfonyl)-n-[3-(methylthio)phenyl]glycine |
1858251-81-6 | >95% | 5g |
$787.00 | 2024-04-20 | |
A2B Chem LLC | AI41768-10g |
N-(Methylsulfonyl)-n-[3-(methylthio)phenyl]glycine |
1858251-81-6 | >95% | 10g |
$1134.00 | 2024-04-20 | |
TRC | N137220-500mg |
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine |
1858251-81-6 | 500mg |
$ 300.00 | 2022-06-03 | ||
A2B Chem LLC | AI41768-1g |
N-(Methylsulfonyl)-n-[3-(methylthio)phenyl]glycine |
1858251-81-6 | >95% | 1g |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AI41768-500mg |
N-(Methylsulfonyl)-n-[3-(methylthio)phenyl]glycine |
1858251-81-6 | >95% | 500mg |
$412.00 | 2024-04-20 |
N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
N-(Methylsulfonyl)-N-3-(methylthio)phenylglycineに関する追加情報
Professional Introduction to N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine (CAS No. 1858251-81-6)
N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine, with the chemical formula C11H14NO3S, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1858251-81-6, belongs to a class of molecules that exhibit promising biological activities. Its unique structure, featuring a methylsulfonyl group and a methylthio substituent on a phenyl ring, makes it a fascinating subject for further investigation.
The N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine molecule is characterized by its intricate molecular architecture, which includes a phenylglycine backbone. This backbone is a well-known scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with various biological targets. The presence of the methylsulfonyl group at the nitrogen atom and the methylthio group at the phenyl ring introduces additional functional properties that can influence its pharmacological behavior.
In recent years, there has been growing interest in exploring the potential of sulfonyl-containing compounds in drug discovery. Sulfonyl groups are known for their ability to enhance binding affinity and selectivity towards biological targets, making them valuable in the development of new therapeutic agents. The N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine compound exemplifies this trend, as it combines the favorable properties of sulfonyl derivatives with the structural features of phenylglycine.
The synthesis of N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methylsulfonyl group typically involves sulfonylation reactions, while the incorporation of the methylthio group can be achieved through thiolation or other similar transformations. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high yields and purity.
The biological activity of N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine has been extensively studied in various preclinical models. Research indicates that this compound exhibits potential as an inhibitor of certain enzymes and receptors involved in inflammatory and metabolic pathways. The unique combination of functional groups in its structure allows it to interact with multiple targets, which could be beneficial in developing multifunctional drugs.
One of the most compelling aspects of studying N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine is its potential application in addressing chronic diseases. Chronic conditions such as inflammation-related disorders and metabolic syndromes often involve complex interplay of multiple pathways. The ability of this compound to modulate several targets simultaneously makes it an attractive candidate for therapeutic intervention.
In addition to its pharmacological potential, N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine has also been explored for its role in chemical biology research. Its unique structure provides researchers with a valuable tool for understanding enzyme mechanisms and developing novel biochemical assays. The compound's ability to interact with specific biological molecules has opened new avenues for studying cellular processes and disease mechanisms.
The future direction of research on N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine is likely to focus on optimizing its pharmacokinetic properties and exploring its efficacy in clinical trials. Advances in computational chemistry and molecular modeling are expected to play a crucial role in designing derivatives with improved biological activity and reduced side effects. These efforts will be essential in translating preclinical findings into effective therapeutic agents for patients.
The significance of compounds like N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine cannot be overstated, as they represent the cutting edge of pharmaceutical innovation. By leveraging their unique structural features and biological activities, researchers are paving the way for new treatments that address unmet medical needs. As our understanding of these molecules continues to grow, so too will their potential to improve human health.
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